Superior Lipophilicity vs. Non-Fluorinated Analog
2-Fluoro-4-morpholin-4-ylbenzaldehyde exhibits a higher LogP (1.29) compared to its non-fluorinated counterpart, 4-morpholinobenzaldehyde (LogP 0.8) [1][2]. This quantifiable increase in lipophilicity directly results from the electron-withdrawing fluorine substitution at the 2-position, which reduces polarity and enhances membrane permeability potential—a critical parameter for CNS drug discovery and lead optimization programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 1.29 |
| Comparator Or Baseline | 4-Morpholinobenzaldehyde (CAS 1204-86-0): LogP 0.8 |
| Quantified Difference | ΔLogP = +0.49 |
| Conditions | Calculated values (XLogP3 / predicted LogP) |
Why This Matters
This ~0.5 unit LogP increase can significantly improve passive membrane permeability and CNS penetration in drug discovery, providing a quantifiable advantage over the non-fluorinated scaffold.
- [1] HZBP. 2-Fluoro-4-morpholinobenzaldehyde (98%). CAS 554448-63-4. LogP 1.29. View Source
- [2] Molaid. 4-(4-吗啉)苯甲醛 (4-Morpholinobenzaldehyde). CAS 1204-86-0. LogP 0.8. View Source
